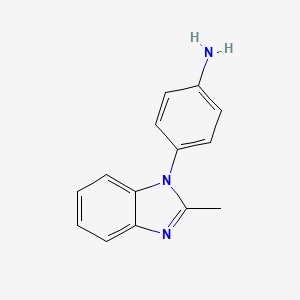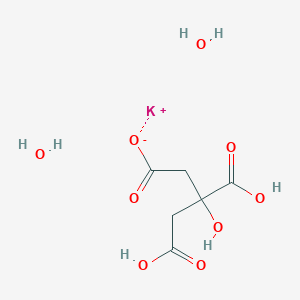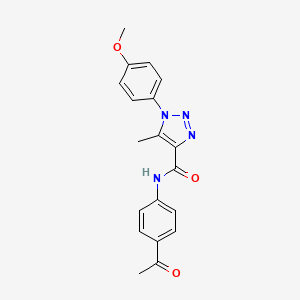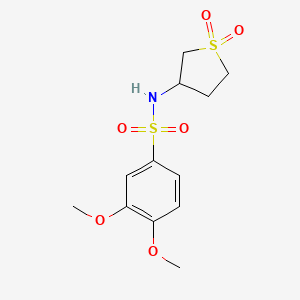![molecular formula C15H17N7 B2527176 4-(4-methylpiperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine CAS No. 1251578-62-7](/img/structure/B2527176.png)
4-(4-methylpiperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-methylpiperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine” is a chemical compound that belongs to the class of triazine derivatives . Triazine derivatives are nitrogen-containing heterocycles that are used in synthesizing active pharmaceutical synthons and natural products . They have a wide spectrum of biological functions and can be found in a variety of physiologically active compounds with encouraging biological properties including anti-bacterial, anti-inflammatory, anti-mycobacterial, anti-viral, anti-malarial, anti-cancer, etc .
Synthesis Analysis
The synthesis of triazine derivatives can be achieved through metal-catalyzed reactions . Transition metals such as palladium, gold, copper, and rhodium have been employed for the catalyzed synthesis of triazine derivatives . An efficient Suzuki coupling was applied for the synthesis of 4/6-[4-(4-methylpiperazin-1-yl)-6-[4-(4-oxo-2-phenylthiazolidin-3-yl)phenyl]-1,3,5-triazin-2-yloxy]benzonitriles/nicotinonitriles .Wissenschaftliche Forschungsanwendungen
Phosphodiesterase Type 4 Inhibition
Research has identified derivatives of pyrazolo[1,5-a]-1,3,5-triazines as potent inhibitors of phosphodiesterase type 4 (PDE4), which play a crucial role in inflammatory processes. These compounds, including variations with methoxybenzyl and trifluoromethyl groups, exhibit high isoenzyme selectivity and have shown significant inhibition of LPS-induced TNF-alpha release from human mononuclear cells, suggesting potential applications in treating inflammation-related disorders (Raboisson et al., 2003).
Antiviral Activity Against Influenza
A study on novel benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, demonstrated significant antiviral activities against avian influenza A virus (H5N1). These compounds reduced viral activity by 85–65%, indicating their potential as antiviral agents for combating bird flu influenza (Hebishy et al., 2020).
Analgesic, Anti-inflammatory, and Antipyretic Properties
Synthesis of 2-aryl-4-oxo-pyrazolo[1,5-d][1,2,4]triazines substituted in the 5-position with aminoalkyl or benzoyl moieties has been explored for their analgesic, anti-inflammatory, and antipyretic properties. Specific derivatives exhibited potent analgesic effects and significant anti-inflammatory and antipyretic properties, suggesting their utility in developing new pain and inflammation management drugs (Mavel et al., 1993).
Antiproliferative Activity
Pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives have been synthesized and evaluated for their cytotoxic activity, inhibition of tubulin polymerization, and cell cycle effects. Certain derivatives showed potent tubulin inhibition and displayed specific antiproliferative activity in colorectal cancer cell lines at micromolar concentrations, highlighting their potential in cancer therapy (Popowycz et al., 2009).
Antimicrobial Activity
A series of thiazolidinone derivatives, incorporating the triazine scaffold, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds showed promising antimicrobial properties, indicating their potential in developing new antimicrobial agents (Patel et al., 2012).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) .
Mode of Action
Similar compounds have been found to inhibit cdk2, a kinase responsible for cell cycle progression . This inhibition could lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle progression pathway . This could lead to downstream effects such as apoptosis or programmed cell death .
Result of Action
Similar compounds that inhibit cdk2 have been found to cause significant alterations in cell cycle progression and induce apoptosis within cells .
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)-7-phenylpyrazolo[3,4-d]triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-20-7-9-21(10-8-20)14-13-11-16-22(15(13)18-19-17-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWDAFSXISIQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2527096.png)



![(E)-N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropyl-4-(dimethylamino)but-2-enamide](/img/structure/B2527103.png)
![3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2527105.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone](/img/structure/B2527106.png)
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2527107.png)


